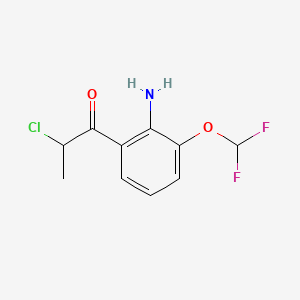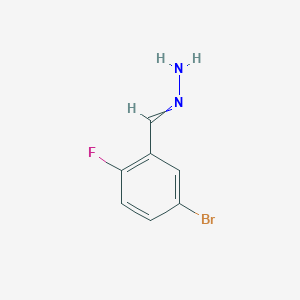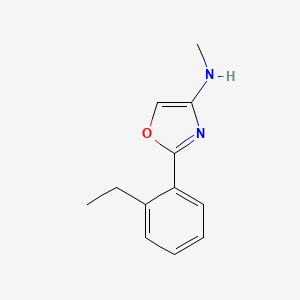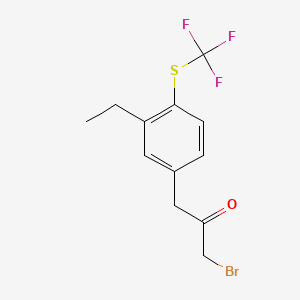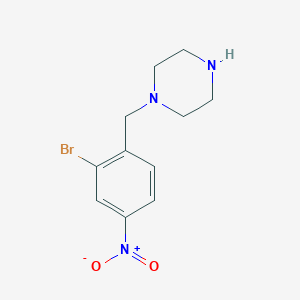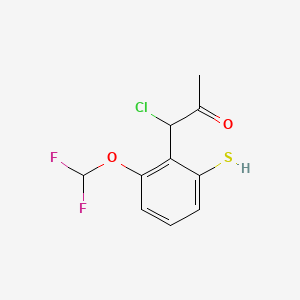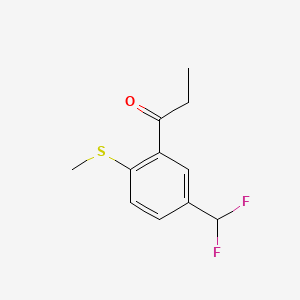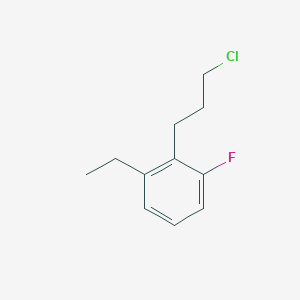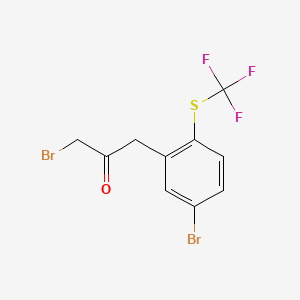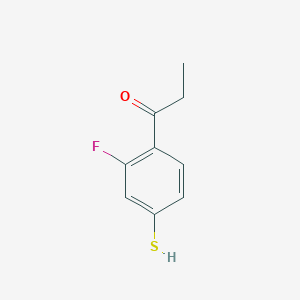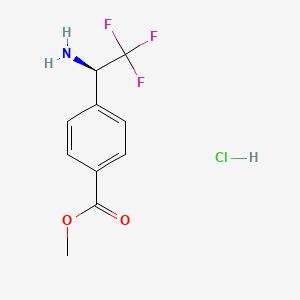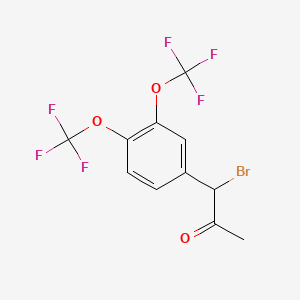
1-(3,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of a bromine atom and two trifluoromethoxy groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3,4-Bis(trifluoromethoxy)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 1-(3,4-Bis(trifluoromethoxy)phenyl)-1-azidopropan-2-one.
Reduction: Formation of 1-(3,4-Bis(trifluoromethoxy)phenyl)propan-2-ol.
Oxidation: Formation of 1-(3,4-Bis(trifluoromethoxy)phenyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Materials Science: Utilized in the preparation of functional materials with unique properties, such as fluorinated polymers and liquid crystals.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural features.
Wirkmechanismus
The mechanism of action of 1-(3,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The trifluoromethoxy groups can enhance binding affinity and selectivity, while the bromine atom can participate in halogen bonding or serve as a leaving group in biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,4-Dimethoxyphenyl)-1-bromopropan-2-one: Similar structure but with methoxy groups instead of trifluoromethoxy groups.
1-(3,4-Difluorophenyl)-1-bromopropan-2-one: Contains difluorophenyl instead of bis(trifluoromethoxy)phenyl.
1-(3,4-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one: Contains trifluoromethyl groups instead of trifluoromethoxy groups.
Uniqueness
1-(3,4-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one is unique due to the presence of two trifluoromethoxy groups, which impart distinct electronic and steric properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H7BrF6O3 |
|---|---|
Molekulargewicht |
381.07 g/mol |
IUPAC-Name |
1-[3,4-bis(trifluoromethoxy)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6O3/c1-5(19)9(12)6-2-3-7(20-10(13,14)15)8(4-6)21-11(16,17)18/h2-4,9H,1H3 |
InChI-Schlüssel |
DGDLFUZNYXARNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC(=C(C=C1)OC(F)(F)F)OC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


